molecular formula C21H21N3O4S3 B2637220 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 941848-37-9

2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No. B2637220
M. Wt: 475.6
InChI Key: RGYVUVUWJRQCJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and indoline rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfur atom in the benzothiazole ring could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of the various functional groups .

Scientific Research Applications

Structural Activity Relationships and Biological Significance

Structure-Activity Relationships of Thiophene Derivatives

Thiophene and its derivatives, including compounds with benzothiazole analogs, have been investigated for their various therapeutic properties. The interchange with the thiophene ring encompasses aromatic ring systems like benzene, naphthalene, and benzothiazole, among others. These structural modifications aim to explore the impact on biological activity, although no consistent superiority of any molecular structure has been established (Drehsen & Engel, 1983).

Synthesis and Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them compounds of great importance in medicinal chemistry. These activities include serving as potential therapeutic agents with applications ranging from antimicrobial to anticancer properties. The review covers synthetic methodologies and highlights recent approaches to afford benzothiazole derivatives with a variety of substituents (Rosales-Hernández et al., 2022).

Structural Activity Relationship and Importance in Medicinal Chemistry

The benzothiazole ring is integral to many natural and synthetic bioactive molecules. It is associated with a variety of pharmacological activities such as antiviral, antimicrobial, and anticancer, highlighting the significance of the benzothiazole scaffold in drug discovery and development (Bhat & Belagali, 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazoles possess a wide range of antimicrobial and antitumor activities, with some derivatives in clinical use for the treatment of various diseases. This underscores the growing importance of the benzothiazole nucleus in drug discovery, offering a scaffold for the development of novel therapies (Kamal et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, as many compounds with similar structures have been found to have medicinal properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c25-20(14-29-21-22-17-3-1-2-4-19(17)30-21)24-8-7-15-13-16(5-6-18(15)24)31(26,27)23-9-11-28-12-10-23/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYVUVUWJRQCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

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